REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][C:6](=[O:12])[NH:7]2.[CH3:13]N(C)CCN(C)C.[Li+].CCC[CH2-].IC.Cl.[Cl-].[Na+]>C(OCC)(=O)C.CO.O1CCCC1>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]([CH3:13])[C:6](=[O:12])[NH:7]2 |f:2.3,6.7|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
COC1=C2CC(NC2=CC=C1)=O
|
Name
|
|
Quantity
|
56.4 g
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
990 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
379.2 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CCC[CH2-]
|
Name
|
|
Quantity
|
36.17 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
48.23 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
A—trifluoroacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
B—acetonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture for 50 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature between −70° C. and −69° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to −40° C.
|
Type
|
CUSTOM
|
Details
|
to rise to −4° C
|
Type
|
CUSTOM
|
Details
|
After separating
|
Type
|
EXTRACTION
|
Details
|
the organic layer is extracted twice with aqueous hydrochloric acid (1N, 250 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with ethyl acetate (250 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with a saturated sodium chloride solution (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvents are removed by rotary evaporation
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(C(NC2=CC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.58 g | |
YIELD: PERCENTYIELD | 91.6% | |
YIELD: CALCULATEDPERCENTYIELD | 101.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |